molecular formula C26H54O B12586912 9-[(Hexyloxy)methyl]nonadecane CAS No. 877220-67-2

9-[(Hexyloxy)methyl]nonadecane

Cat. No.: B12586912
CAS No.: 877220-67-2
M. Wt: 382.7 g/mol
InChI Key: LFZLSDFIHBNTND-UHFFFAOYSA-N
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Description

9-[(Hexyloxy)methyl]nonadecane is a long-chain hydrocarbon with the molecular formula C25H52O. This compound is characterized by a nonadecane backbone with a hexyloxy methyl group attached, making it a unique member of the alkane family. It is primarily used in various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Hexyloxy)methyl]nonadecane typically involves the alkylation of nonadecane with hexyloxy methyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-[(Hexyloxy)methyl]nonadecane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The hexyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products

The major products formed from these reactions include hexyloxy alcohols, aldehydes, carboxylic acids, and various substituted nonadecanes.

Scientific Research Applications

9-[(Hexyloxy)methyl]nonadecane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of long-chain hydrocarbon behavior and reactivity.

    Biology: The compound is studied for its potential effects on biological membranes and lipid interactions.

    Medicine: Research is ongoing into its potential use as a drug delivery vehicle due to its hydrophobic nature.

    Industry: It is used in the production of lubricants, surfactants, and phase change materials for thermal energy storage.

Mechanism of Action

The mechanism by which 9-[(Hexyloxy)methyl]nonadecane exerts its effects is primarily through its interaction with lipid membranes. The hexyloxy group allows for better integration into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and is being studied for potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Nonadecane: A straight-chain hydrocarbon with similar physical properties but lacks the hexyloxy methyl group.

    Hexyloxyethane: Contains a hexyloxy group but has a shorter carbon chain.

    Octadecanol: A long-chain alcohol with similar hydrophobic properties.

Uniqueness

9-[(Hexyloxy)methyl]nonadecane is unique due to its combination of a long hydrocarbon chain and a hexyloxy methyl group. This structure provides it with distinct chemical reactivity and physical properties, making it valuable in various industrial and research applications.

Properties

CAS No.

877220-67-2

Molecular Formula

C26H54O

Molecular Weight

382.7 g/mol

IUPAC Name

9-(hexoxymethyl)nonadecane

InChI

InChI=1S/C26H54O/c1-4-7-10-13-15-16-18-20-23-26(22-19-17-14-11-8-5-2)25-27-24-21-12-9-6-3/h26H,4-25H2,1-3H3

InChI Key

LFZLSDFIHBNTND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COCCCCCC

Origin of Product

United States

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